C15H11BrN8O
Description
C₁₅H₁₁BrN₈O is a brominated heterocyclic compound characterized by a high nitrogen content (8 nitrogen atoms) and a molecular weight of 437.21 g/mol (calculated).
Properties
Molecular Formula |
C15H11BrN8O |
|---|---|
Molecular Weight |
399.20 g/mol |
IUPAC Name |
5-bromo-2-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C15H11BrN8O/c16-10-4-5-12(24-9-18-21-22-24)11(7-10)15(25)17-8-14-20-19-13-3-1-2-6-23(13)14/h1-7,9H,8H2,(H,17,25) |
InChI Key |
QKZFZJSVEZXYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “C15H11BrN8O” typically involves multi-step organic reactions. The starting materials might include aromatic compounds with bromine and nitrogen functionalities. Common synthetic routes could involve:
Nucleophilic substitution reactions: Using brominated aromatic compounds as starting materials.
Cyclization reactions: Forming heterocyclic rings by reacting with nitrogen-containing reagents.
Oxidation or reduction reactions: Adjusting the oxidation state of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch reactors: For controlled synthesis with precise reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
The compound “C15H11BrN8O” can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Replacing functional groups with other atoms or groups.
Cyclization: Forming cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized heterocyclic compound, while reduction could produce a more reduced form.
Scientific Research Applications
C15H11BrN8O, a compound characterized by its unique molecular structure, has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and bioconjugation, supported by case studies and data tables.
Anticancer Research
One of the prominent applications of this compound is in the field of anticancer drug development. Research indicates that compounds with similar structures can target specific cancer cell types effectively. For instance, studies have shown that bioconjugates formed from metal-based compounds exhibit enhanced targeting capabilities towards tumor cells by utilizing integrin αvβ3 as a target for drug delivery systems .
Case Study: Integrin Targeting
- Objective : To develop targeted therapies using bioconjugates.
- Methodology : Cyclic RGD peptides were utilized to enhance the delivery of therapeutic agents to tumors.
- Findings : The study demonstrated improved drug efficacy and reduced systemic toxicity through targeted delivery mechanisms.
Drug Delivery Systems
This compound can also be incorporated into advanced drug delivery systems. The compound’s ability to form stable complexes with therapeutic agents allows for controlled release and improved bioavailability.
Data Table: Comparison of Drug Delivery Systems
| Delivery System Type | Advantages | Limitations |
|---|---|---|
| Nanoparticles | High loading capacity, targeted delivery | Potential toxicity |
| Liposomes | Biocompatibility, controlled release | Stability issues |
| Bioconjugates | Specific targeting, reduced side effects | Complex synthesis |
Electronic Devices
The compound has potential applications in the development of electronic materials. Research on chiral-induced spin selectivity (CISS) suggests that this compound can be utilized to create materials with unique electronic properties .
Case Study: CISS Effect in Supramolecular Structures
- Objective : To explore the use of CISS in creating helical supramolecules.
- Methodology : The researchers employed cobalt phthalocyanines to form supramolecular structures on silicon substrates.
- Findings : The study revealed that magnetically controlled chirality could be achieved at larger scales, expanding the potential applications of CISS beyond microscopic systems.
Targeted Therapeutics
Bioconjugation strategies involving this compound have been developed to enhance the specificity and efficacy of anticancer drugs. By attaching this compound to antibodies or peptides, researchers can create targeted therapies that minimize off-target effects.
Data Table: Bioconjugation Applications
| Application | Target Molecule | Outcome |
|---|---|---|
| Antibody-Drug Conjugates | CD33 antibody | Effective against AML |
| Peptide Conjugates | RGD peptides | Targeted tumor delivery |
Mechanism of Action
The mechanism of action of “C15H11BrN8O” involves its interaction with specific molecular targets and pathways. This could include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Affecting cell signaling or metabolism.
Inducing or inhibiting gene expression: Altering the production of proteins.
Comparison with Similar Compounds
Table 1: Key Properties of C₁₅H₁₁BrN₈O and Similar Compounds
Toxicity and Handling
Biological Activity
The compound C15H11BrN8O, also known as a brominated derivative of a pyrazolone, exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests potential interactions with biological targets, which has been the subject of various studies.
Chemical Structure
The molecular formula this compound indicates the presence of:
- Bromine (Br) : A halogen that can enhance biological activity.
- Pyrazolone Core : Known for diverse biological activities, including anti-inflammatory and analgesic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes key findings from research on related compounds:
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. The following data illustrates its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.
- Disruption of Cell Membrane Integrity : Particularly in microbial pathogens.
Case Study 1: Anticancer Efficacy
A recent case study investigated the effects of this compound on breast cancer cell lines. The study utilized various concentrations to determine the compound's IC50 value, revealing significant cytotoxicity at lower concentrations compared to traditional chemotherapeutics.
Case Study 2: Antimicrobial Effectiveness
Another case study focused on the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against resistant strains of Staphylococcus aureus, suggesting a potential role in treating antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
